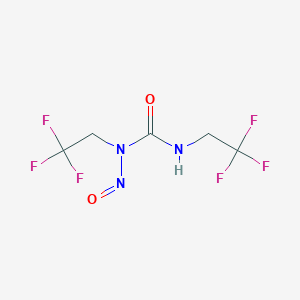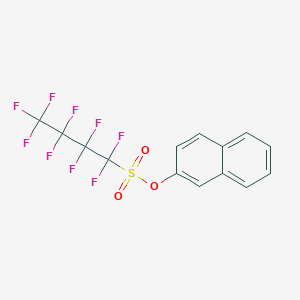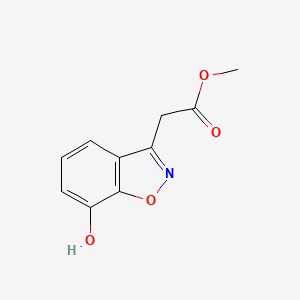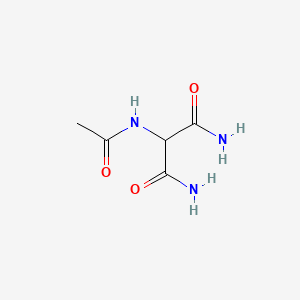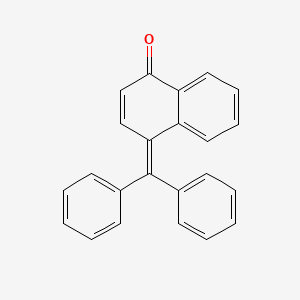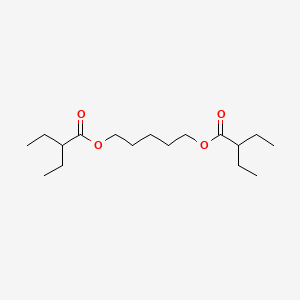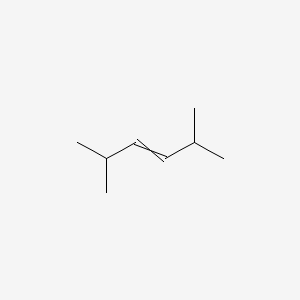
2,5-Dimethylhex-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylhex-3-ene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural simplicity and is often used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhex-3-ene can be synthesized through several methods. One common approach involves the alkylation of 2,5-dimethylhexane with a suitable alkylating agent. Another method includes the dehydrohalogenation of 2,5-dimethylhexyl halides under basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of 2,5-dimethylhexane. This process typically involves the use of metal catalysts such as platinum or palladium at elevated temperatures .
化学反応の分析
Types of Reactions: 2,5-Dimethylhex-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound yields 2,5-dimethylhexane.
Substitution: It can participate in electrophilic addition reactions, such as halogenation, where halogens add across the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 2,5-Dimethylhexane.
Substitution: Halogenated alkanes.
科学的研究の応用
2,5-Dimethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2,5-Dimethylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The molecular targets and pathways involved depend on the specific reaction and conditions .
類似化合物との比較
- 3-Hexene, 2,5-dimethyl-
- 2,5-Dimethyl-3-hexyne-2,5-diol
- 2-Hexene, 2,5-dimethyl-
Comparison: 2,5-Dimethylhex-3-ene is unique due to its specific structural configuration and reactivity. Compared to its isomers, such as 3-Hexene, 2,5-dimethyl-, it exhibits different physical and chemical properties, making it suitable for distinct applications .
特性
CAS番号 |
15910-22-2 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC名 |
2,5-dimethylhex-3-ene |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3 |
InChIキー |
KNCMKWVOMRUHKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)
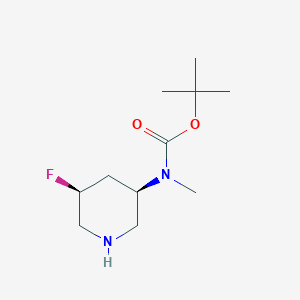
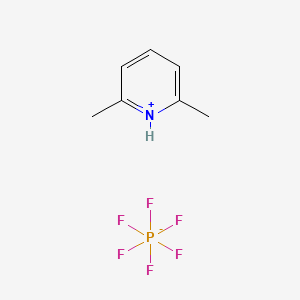
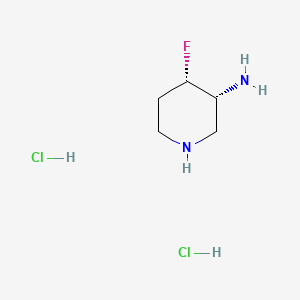
![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)

